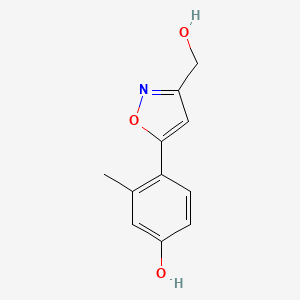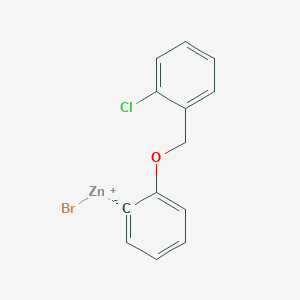
4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which acts as the dipole . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an anticancer, antibacterial, and antioxidant agent . Additionally, it has applications in the pharmaceutical industry as a potential drug candidate .
Mechanism of Action
The mechanism of action of 4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(3-(Hydroxymethyl)isoxazol-5-yl)-3-methylphenol can be compared with other similar compounds, such as sulfamethoxazole, muscimol, and ibotenic acid . These compounds also contain the isoxazole moiety and exhibit various biological activities. this compound is unique in its specific structure and the range of applications it offers .
Properties
Molecular Formula |
C11H11NO3 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
4-[3-(hydroxymethyl)-1,2-oxazol-5-yl]-3-methylphenol |
InChI |
InChI=1S/C11H11NO3/c1-7-4-9(14)2-3-10(7)11-5-8(6-13)12-15-11/h2-5,13-14H,6H2,1H3 |
InChI Key |
PQXZQPXXVLUVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC(=NO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-(2-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)pyridine](/img/structure/B14899077.png)

![5-Bromo-1H-imidazo[4,5-b]pyrazine-2(3H)-thione](/img/structure/B14899086.png)

![4-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]benzoic acid](/img/structure/B14899096.png)
